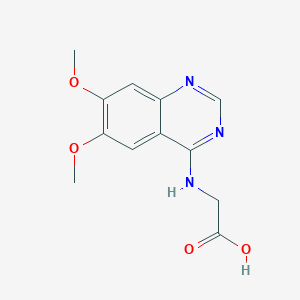![molecular formula C12H17N5O2 B11856353 tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate CAS No. 918334-36-8](/img/structure/B11856353.png)
tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a tert-butyl ester group and a methylamino group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving purine derivatives.
Industry: In the industrial sector, tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from accessing the site. This inhibition can lead to alterations in metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring structure.
2-Amino-6-methylaminopurine: A synthetic purine derivative with a similar amino group substitution.
Uniqueness: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is unique due to the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and provides opportunities for further functionalization in synthetic applications.
Properties
CAS No. |
918334-36-8 |
|---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
tert-butyl 2-(6-methylimino-7H-purin-3-yl)acetate |
InChI |
InChI=1S/C12H17N5O2/c1-12(2,3)19-8(18)5-17-7-16-10(13-4)9-11(17)15-6-14-9/h6-7H,5H2,1-4H3,(H,14,15) |
InChI Key |
NARFMXQCFLUYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC(=NC)C2=C1N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)


![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
